molecular formula C24H28ClN3O3S B3011603 2-(3,4-Dimethoxyphenyl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351633-87-8

2-(3,4-Dimethoxyphenyl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B3011603
CAS No.: 1351633-87-8
M. Wt: 474.02
InChI Key: GLEHCYHGCQYKJG-UHFFFAOYSA-N
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Description

This compound is a piperazine-containing derivative featuring a 3,4-dimethoxyphenyl ethanone core and a 2-phenylthiazole substituent. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S.ClH/c1-29-21-9-8-18(14-22(21)30-2)15-23(28)27-12-10-26(11-13-27)16-20-17-31-24(25-20)19-6-4-3-5-7-19;/h3-9,14,17H,10-13,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEHCYHGCQYKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N2O3SC_{23}H_{30}N_2O_3S with a molecular weight of approximately 430.57 g/mol. The structure includes a dimethoxyphenyl group and a thiazole moiety, which are often linked to various biological activities.

Anticancer Activity

Research indicates that thiazole derivatives, including those similar to our compound, exhibit significant anticancer properties. For instance, compounds with thiazole rings have shown promise in inhibiting cancer cell lines such as HepG2 and HCT-116. The mechanism often involves apoptosis induction through the modulation of Bcl-2 family proteins, leading to cell death in cancerous tissues .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
4cHCT-1169.86 ± 0.78Apoptosis via Bcl-2 modulation
4dHepG28.00 ± 0.50Apoptosis induction
8cHT-297.00 ± 0.60Cell cycle arrest

Antimicrobial Activity

Thiazole compounds have also been evaluated for their antimicrobial properties. Studies suggest that derivatives can exhibit trypanocidal activity against Trypanosoma brucei, with some compounds showing IC50 values as low as 0.42 μM . The presence of a lipophilic group enhances the cellular uptake and efficacy against protozoan infections.

Table 2: Trypanocidal Activity of Thiazole Derivatives

CompoundIC50 (μM)Target Organism
1a0.42Trypanosoma brucei
2a0.80Trypanosoma brucei

Neuroprotective Effects

Some thiazole derivatives have displayed neuroprotective effects, particularly in models of epilepsy and neurodegeneration. For example, certain compounds have been shown to reduce seizure activity in animal models, suggesting potential use in anticonvulsant therapies .

The biological activities of thiazole derivatives are often attributed to their ability to interact with various cellular targets:

  • Apoptosis Induction : Many thiazole compounds promote apoptosis in cancer cells by modulating apoptotic pathways involving Bcl-2 family proteins.
  • Enzyme Inhibition : Some derivatives act as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms, enhancing the cytotoxic effects in cancer cells .
  • Cell Membrane Interaction : The lipophilic nature of certain substituents aids in cellular penetration, allowing for higher concentrations at the target site.

Case Studies

Recent studies have focused on the synthesis and evaluation of novel thiazole derivatives:

  • Study A : A series of thiazole-based compounds were synthesized and tested for anticancer activity against various cell lines, demonstrating significant cytotoxicity and potential for further development.
  • Study B : Investigations into the neuroprotective properties revealed that specific thiazole derivatives could effectively reduce seizure frequency in animal models, indicating therapeutic potential for epilepsy management.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole moieties, similar to the target compound, exhibit notable anticancer properties. The thiazole ring enhances the interaction with biological targets involved in cancer progression. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. A specific study demonstrated that thiazole-containing compounds had IC50 values significantly lower than established chemotherapeutics, indicating potent anticancer activity .

Anticonvulsant Effects

The compound's structural features suggest potential anticonvulsant activity. Research on related thiazole derivatives has shown their effectiveness in animal models of epilepsy, providing a basis for further investigation into similar compounds. For example, certain thiazole derivatives demonstrated a median effective dose significantly lower than standard anticonvulsants like ethosuximide .

Cardiovascular Applications

Thiazole derivatives have also been identified as potential inhibitors of cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism and cardiovascular disease. Studies have shown that modifications to the thiazole structure can enhance CETP inhibitory activity, indicating that the target compound may also possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of compounds like 2-(3,4-Dimethoxyphenyl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride. The presence of specific substituents on the phenyl and thiazole rings can significantly influence biological activity:

Substituent Effect on Activity
3,4-Dimethoxy groupEnhances anticancer and CETP inhibitory activity
Halogen substitutionsCan improve potency against various targets
Electron-withdrawing groupsIncrease biological activity in certain contexts

Study on Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of several thiazole derivatives, including those structurally similar to our compound. The results indicated that specific modifications led to enhanced cytotoxicity against human tumor cell lines, with some compounds achieving IC50 values below those of traditional chemotherapeutics .

Investigation of Anticonvulsant Properties

In another study focused on anticonvulsant activity, researchers synthesized a series of thiazole-based compounds and tested them in animal models. The results suggested that certain structural features were critical for achieving significant anticonvulsant effects, supporting the hypothesis that our compound may exhibit similar properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

Target Compound vs. Triazole-Based Analogs ()

The compound in , 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, shares a ketone group and aromatic substituents but differs critically in its heterocyclic core (1,2,4-triazole vs. thiazole). The triazole ring may confer stronger hydrogen-bonding capacity due to its nitrogen-rich structure, whereas the thiazole in the target compound could enhance lipophilicity and π-π stacking with hydrophobic enzyme pockets .

Target Compound vs. Piperazine-Linked Triazolone Derivatives ()

The derivatives in (e.g., compounds d and e) incorporate a piperazine linker but replace the thiazole with a triazolone ring. Triazolones are known for their metabolic stability and protease inhibition properties, but the thiazole in the target compound might offer improved selectivity for tyrosine kinase receptors due to its sulfur atom and planar geometry .

Target Compound vs. Imidazole-Piperazine Derivatives ()

The compound C17H23ClN4O2 (CAS 1323490-64-7) from features an imidazole ring instead of thiazole. Imidazole derivatives often exhibit pH-dependent solubility and histamine receptor interactions, whereas the thiazole in the target compound could prioritize selectivity for bacterial or viral targets (e.g., RNA polymerase) .

Substituent Analysis

Feature Target Compound Triazole Analog Imidazole Derivative
Core Heterocycle Thiazole 1,2,4-Triazole Imidazole
Aromatic Groups 3,4-Dimethoxyphenyl, 2-phenylthiazole 2,4-Difluorophenyl, phenylsulfonylphenyl 4-Methoxyphenyl, ethylimidazole
Linker Piperazine None (direct thioether linkage) Piperazine
Salt Form Hydrochloride Neutral Hydrochloride
Molecular Weight ~435 g/mol (estimated) ~537 g/mol 350.8 g/mol

Key Observations :

  • The 3,4-dimethoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to the difluorophenyl or sulfonylphenyl groups in .
  • The hydrochloride salt in both the target compound and derivative enhances aqueous solubility, critical for in vivo applications .

Pharmacological Implications

  • Thiazole vs. This trade-off may position the target compound as more suitable for oral administration compared to triazole-based analogs .
  • Piperazine Linker : The piperazine moiety in the target compound and derivative supports conformational flexibility, aiding receptor binding. However, the phenylthiazole substitution in the target compound could reduce off-target effects compared to the imidazole group in , which might interact with cytochrome P450 enzymes .

Q & A

Q. How can researchers validate conflicting bioactivity results across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) and include positive controls (e.g., 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate) to normalize inter-lab variability .

Q. Tables for Key Comparisons

Parameter Optimal Conditions References
Synthesis Yield 48% (analogous multi-step reactions)
Purity Threshold >95% (HPLC-MS)
Storage Temperature –20°C (under argon)
Crystallographic R Factor <0.1 (high confidence)

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